molecular formula C9H8FNO3 B13064721 1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone

1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone

Cat. No.: B13064721
M. Wt: 197.16 g/mol
InChI Key: PNOYGKXFDMPPIL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluoro and nitro substituents onto the acetophenone core .

Chemical Reactions Analysis

1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluoro or nitro groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(4-Fluoro-2-methyl-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-(4-fluoro-2-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H8FNO3/c1-5-7(6(2)12)3-4-8(10)9(5)11(13)14/h3-4H,1-2H3

InChI Key

PNOYGKXFDMPPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)C

Origin of Product

United States

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